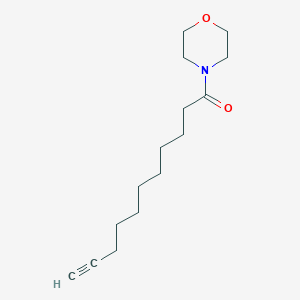

![molecular formula C14H16N4O2 B11661615 2-(3,5-dimethyl-1H-pyrazol-1-yl)-N'-[(E)-(3-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11661615.png)

2-(3,5-dimethyl-1H-pyrazol-1-yl)-N'-[(E)-(3-hydroxyphenyl)methylidene]acetohydrazide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(3,5-diméthyl-1H-pyrazol-1-yl)-N’-[(E)-(3-hydroxyphényl)méthylidène]acétohydrazide est un composé organique synthétique appartenant à la classe des hydrazones. Ce composé est caractérisé par la présence d'un cycle pyrazole substitué par deux groupes méthyle, une partie acétohydrazide et un groupe hydroxyphényle. Il est d'intérêt dans divers domaines de la recherche scientifique en raison de ses activités biologiques potentielles et de ses applications en chimie médicinale.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du 2-(3,5-diméthyl-1H-pyrazol-1-yl)-N’-[(E)-(3-hydroxyphényl)méthylidène]acétohydrazide implique généralement un processus en plusieurs étapes :

Formation du cycle pyrazole : L'étape initiale implique la synthèse du 3,5-diméthyl-1H-pyrazole. Cela peut être réalisé par condensation de l'acétylacétone avec de l'hydrate d'hydrazine sous reflux.

Préparation de l'acétohydrazide : L'étape suivante implique la réaction du dérivé pyrazole avec le chloroacétate d'éthyle pour former l'ester correspondant, qui est ensuite converti en acétohydrazide par réaction avec l'hydrate d'hydrazine.

Réaction de condensation : Enfin, l'acétohydrazide est condensée avec le 3-hydroxybenzaldéhyde en présence d'un catalyseur acide pour donner le composé cible.

Méthodes de production industrielle

La production industrielle de ce composé suivrait probablement des voies de synthèse similaires, mais à plus grande échelle, avec des optimisations pour le rendement et la pureté. Cela peut impliquer l'utilisation de réacteurs à flux continu, d'équipements de synthèse automatisés et de mesures de contrôle qualité strictes pour garantir la cohérence et la scalabilité.

Analyse Des Réactions Chimiques

Types de réactions

Oxydation : Le composé peut subir des réactions d'oxydation, en particulier au niveau du groupe hydroxyphényle, conduisant à la formation de dérivés de la quinone.

Réduction : Les réactions de réduction peuvent cibler la liaison hydrazone, la convertissant potentiellement en le dérivé hydrazine correspondant.

Substitution : Le cycle pyrazole et le groupe phényle peuvent participer à des réactions de substitution électrophile et nucléophile, permettant une fonctionnalisation supplémentaire.

Réactifs et conditions courants

Oxydation : Les oxydants courants comprennent le permanganate de potassium (KMnO₄) et le peroxyde d'hydrogène (H₂O₂).

Réduction : Des agents réducteurs tels que le borohydrure de sodium (NaBH₄) ou l'hydrure de lithium et d'aluminium (LiAlH₄) sont généralement utilisés.

Substitution : Des réactifs tels que les halogènes (par exemple, le brome, le chlore) et les nucléophiles (par exemple, les amines, les thiols) sont utilisés dans des conditions appropriées.

Principaux produits

Oxydation : Dérivés de la quinone.

Réduction : Dérivés de l'hydrazine.

Substitution : Divers dérivés pyrazole et phényle substitués.

Applications de la recherche scientifique

Chimie

En chimie, ce composé est utilisé comme brique de construction pour la synthèse de molécules plus complexes. Ses groupes fonctionnels permettent des modifications chimiques diverses, ce qui le rend précieux dans le développement de nouveaux matériaux et catalyseurs.

Biologie

En recherche biologique, le 2-(3,5-diméthyl-1H-pyrazol-1-yl)-N’-[(E)-(3-hydroxyphényl)méthylidène]acétohydrazide est étudié pour son potentiel en tant qu'inhibiteur enzymatique. Il a montré des promesses dans l'inhibition de certaines enzymes impliquées dans les voies métaboliques, ce qui pourrait être utile dans le développement de médicaments.

Médecine

En médecine, ce composé est étudié pour ses propriétés thérapeutiques potentielles. Il a été étudié pour ses activités anti-inflammatoires, antimicrobiennes et anticancéreuses. Sa capacité à interagir avec des cibles biologiques en fait un candidat pour la découverte et le développement de médicaments.

Industrie

Dans le secteur industriel, ce composé peut être utilisé dans la synthèse de colorants, de produits agrochimiques et d'autres produits chimiques de spécialité. Sa polyvalence et sa réactivité en font un intermédiaire précieux dans divers processus de fabrication.

Mécanisme d'action

Le mécanisme d'action du 2-(3,5-diméthyl-1H-pyrazol-1-yl)-N’-[(E)-(3-hydroxyphényl)méthylidène]acétohydrazide implique son interaction avec des cibles moléculaires spécifiques. Par exemple, en tant qu'inhibiteur enzymatique, il se lie au site actif de l'enzyme, bloquant son activité. Cela peut perturber les voies métaboliques et entraîner les effets thérapeutiques souhaités. La liaison hydrazone et le groupe hydroxyphényle du composé sont essentiels pour son affinité de liaison et sa spécificité.

Applications De Recherche Scientifique

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, 2-(3,5-dimethyl-1H-pyrazol-1-yl)-N’-[(E)-(3-hydroxyphenyl)methylidene]acetohydrazide is studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting certain enzymes involved in metabolic pathways, which could be useful in drug development.

Medicine

Medicinally, this compound is investigated for its potential therapeutic properties. It has been explored for its anti-inflammatory, antimicrobial, and anticancer activities. Its ability to interact with biological targets makes it a candidate for drug discovery and development.

Industry

In the industrial sector, this compound can be used in the synthesis of dyes, agrochemicals, and other specialty chemicals. Its versatility and reactivity make it a valuable intermediate in various manufacturing processes.

Mécanisme D'action

The mechanism of action of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-N’-[(E)-(3-hydroxyphenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, blocking its activity. This can disrupt metabolic pathways and lead to the desired therapeutic effects. The compound’s hydrazone linkage and hydroxyphenyl group are crucial for its binding affinity and specificity.

Comparaison Avec Des Composés Similaires

Composés similaires

- 2-(3,5-diméthyl-1H-pyrazol-1-yl)pyridine

- 3-chloro-2-(3,5-diméthylpyrazol-1-yl)pyridine

- 2-butén-1-one, 1-(3,5-diméthyl-1H-pyrazol-1-yl)-, (2E)-

Unicité

Comparé à des composés similaires, le 2-(3,5-diméthyl-1H-pyrazol-1-yl)-N’-[(E)-(3-hydroxyphényl)méthylidène]acétohydrazide est unique en raison de sa combinaison spécifique de groupes fonctionnels. La présence du cycle pyrazole et du groupe hydroxyphényle confère un ensemble distinct de propriétés chimiques et d'activités biologiques. Cela le rend particulièrement précieux dans les applications où les interactions hydrophobes et hydrophiles sont importantes.

Propriétés

Formule moléculaire |

C14H16N4O2 |

|---|---|

Poids moléculaire |

272.30 g/mol |

Nom IUPAC |

2-(3,5-dimethylpyrazol-1-yl)-N-[(E)-(3-hydroxyphenyl)methylideneamino]acetamide |

InChI |

InChI=1S/C14H16N4O2/c1-10-6-11(2)18(17-10)9-14(20)16-15-8-12-4-3-5-13(19)7-12/h3-8,19H,9H2,1-2H3,(H,16,20)/b15-8+ |

Clé InChI |

FFUNKPLUGFFDKH-OVCLIPMQSA-N |

SMILES isomérique |

CC1=CC(=NN1CC(=O)N/N=C/C2=CC(=CC=C2)O)C |

SMILES canonique |

CC1=CC(=NN1CC(=O)NN=CC2=CC(=CC=C2)O)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

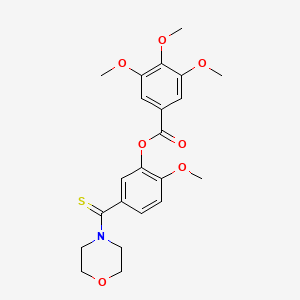

![2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(4-hydroxyphenyl)ethylidene]acetohydrazide](/img/structure/B11661538.png)

![5-[(4-bromophenyl)methylsulfanyl]-12,12-dimethyl-4-(4-methylphenyl)-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B11661549.png)

![Methyl 6-bromo-5-[(3-chlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B11661557.png)

![11-[4-(dimethylamino)phenyl]-N-(4-fluorophenyl)-3,3-dimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carbothioamide](/img/structure/B11661561.png)

![N'-[(E)-(4-propoxyphenyl)methylidene]-2-(pyridin-2-ylsulfanyl)propanehydrazide](/img/structure/B11661575.png)

![2-{[4-(4-Chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(1Z)-1-phenylethylidene]acetohydrazide](/img/structure/B11661577.png)

![N-[(Z)-pyridin-3-ylmethylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B11661583.png)

![8-Ethyl-5-oxo-2-{4-[(pyridin-3-ylcarbonyl)carbamothioyl]piperazin-1-yl}-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B11661584.png)

![ethyl 2-(3-{(E)-[1-(4-chlorophenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11661587.png)

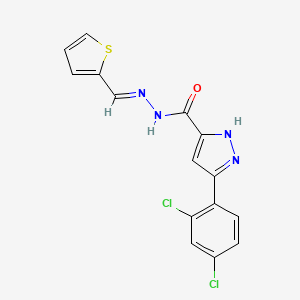

![2-(1H-benzimidazol-1-yl)-N'-{(E)-[2-(trifluoromethyl)phenyl]methylidene}acetohydrazide](/img/structure/B11661588.png)

![N'-{(E)-[4-(propan-2-yloxy)phenyl]methylidene}-2-(pyridin-2-ylsulfanyl)propanehydrazide](/img/structure/B11661591.png)